

GNX-865 versus other known mPTP inhibitors: a comparative analysis

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Compound of Interest		
Compound Name:	GNX-865	
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GNX-865: A Comparative Analysis Against Leading mPTP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **GNX-865**, a novel mitochondrial permeability transition pore (mPTP) inhibitor, against the well-established inhibitors Cyclosporine A (CsA) and Sanglifehrin A (SfA). This document is intended to offer an objective overview of their performance, supported by available experimental data, to aid in research and development decisions.

Introduction to mPTP Inhibition

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening is a critical event in various forms of cell death, including apoptosis and necrosis. The induction of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors. Consequently, inhibitors of the mPTP are being actively investigated as therapeutic agents for a range of conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and some cancers.

GNX-865 belongs to a new class of mPTP inhibitors known as cinnamic anilides.[1][2] These compounds have demonstrated potent inhibitory effects on the mPTP, with a mechanism of



action distinct from that of classical inhibitors like Cyclosporine A.

Comparative Performance Data

To provide a clear comparison of the inhibitory potency of **GNX-865** and other known mPTP inhibitors, the following table summarizes key quantitative data. It is important to note that direct head-to-head studies of **GNX-865**, Cyclosporine A, and Sanglifehrin A under identical conditions are limited. The data presented here is compiled from various studies and should be interpreted with consideration of potential variations in experimental protocols. Data for GNX-4975, a closely related and highly potent analog of **GNX-865**, is included to represent the cinnamic anilide class.

Inhibitor	Class	Target	Potency (Ki / K0.5)
GNX-4975	Cinnamic Anilide	Undetermined (Not Cyclophilin D)	~2 nM (Ki)
Cyclosporine A (CsA)	Cyclophilin Inhibitor	Cyclophilin D (CypD)	Varies (typically nM to low μM range)
Sanglifehrin A (SfA)	Cyclophilin Inhibitor	Cyclophilin D (CypD)	~2 nM (K0.5 for CypD PPlase inhibition)[3]

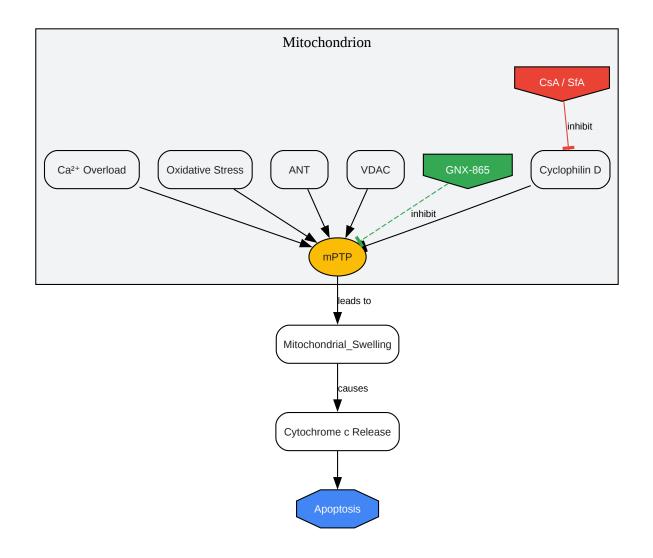
Key Observations:

- The cinnamic anilide derivative, GNX-4975, demonstrates high potency, comparable to that
 of Sanglifehrin A.
- Crucially, studies on cinnamic anilides, the class to which **GNX-865** belongs, show that their inhibitory activity is additive to that of Cyclosporine A. This strongly suggests that they act on a different molecular target than Cyclophilin D, the target of both CsA and SfA.[1][2]

Signaling Pathway and Experimental Workflow

To visually represent the context of mPTP inhibition and the experimental procedures used for evaluation, the following diagrams are provided.

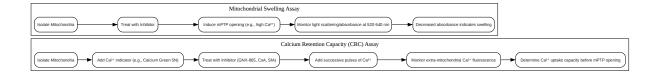




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Caption: Role of mPTP in apoptosis and points of intervention for inhibitors.





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